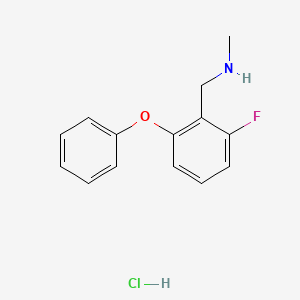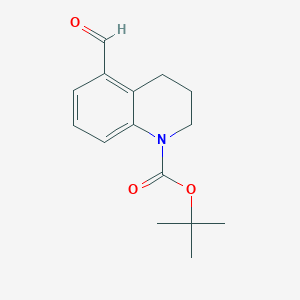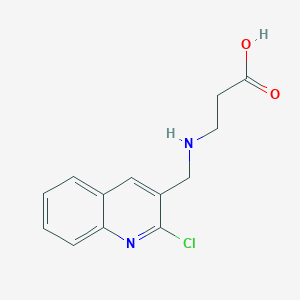![molecular formula C17H17NO2 B11854052 9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-17-2](/img/structure/B11854052.png)
9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromene ring fused with a pyridine ring, with tert-butyl and methyl substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with 2-chloropyridine in the presence of a base can lead to the formation of the chromeno-pyridine scaffold. Subsequent alkylation with tert-butyl and methyl groups can be achieved using tert-butyl bromide and methyl iodide, respectively .
Industrial Production Methods
Industrial production of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromene or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-5H-chromeno[2,3-b]pyridin-5-one: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
9-(tert-Butyl)-5H-chromeno[2,3-b]pyridin-5-one: Lacks the methyl group, which can influence its pharmacokinetic properties.
Uniqueness
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to the presence of both tert-butyl and methyl groups, which can enhance its stability, solubility, and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
62627-17-2 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
9-tert-butyl-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C17H17NO2/c1-10-8-12-14(19)11-6-5-7-18-16(11)20-15(12)13(9-10)17(2,3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
VKWMDUVDMTUOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C2=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)





![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)


